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molecular formula C8H13NO3 B8750631 tert-Butyl 2-formylaziridine-1-carboxylate

tert-Butyl 2-formylaziridine-1-carboxylate

Cat. No. B8750631
M. Wt: 171.19 g/mol
InChI Key: QBPYTROGYKSHBW-UHFFFAOYSA-N
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Patent
US07989634B2

Procedure details

The title compound was prepared following the procedure described in Intermediate 138 using 1-BOC-aziridine-2-carboxylic acid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
CN1CCC[C@@H]1C=O.[C:9]([N:16]1[CH2:18][CH:17]1[C:19](O)=[O:20])([O:11][C:12]([CH3:15])([CH3:14])[CH3:13])=[O:10]>>[C:9]([N:16]1[CH2:18][CH:17]1[CH:19]=[O:20])([O:11][C:12]([CH3:15])([CH3:14])[CH3:13])=[O:10]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN1[C@@H](C=O)CCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(OC(C)(C)C)N1C(C1)C(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(=O)(OC(C)(C)C)N1C(C1)C=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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